Bindarit

Catalog No.
S521269
CAS No.
130641-38-2
M.F
C19H20N2O3
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bindarit

CAS Number

130641-38-2

Product Name

Bindarit

IUPAC Name

2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C19H20N2O3/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,22,23)

InChI Key

MTHORRSSURHQPZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-((-1-benzyl-indazol-3-yl)methoxy)-2-methylpropionic acid, 2-((1-benzyl-1H-indazol-3-yl)methoxy)-2-methylpropionic acid, 2-((1-benzyl-3-indazolyl)methoxy)-2-methylpropionic acid, bindarit

Canonical SMILES

CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3

The exact mass of the compound Bindarit is 324.1474 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bindarit (CAS 130641-38-2) is an indazolic derivative recognized for its anti-inflammatory properties, which stem from its selective inhibition of the synthesis of the monocyte chemotactic protein (MCP) subfamily of chemokines, primarily MCP-1/CCL2, but also including MCP-3/CCL7 and MCP-2/CCL8. Unlike many anti-inflammatory agents, it does not act as a general immunosuppressant or interfere with arachidonic acid metabolism. Its established oral bioavailability and efficacy in various preclinical models of inflammation make it a key tool for researchers studying monocyte recruitment in diseases such as lupus nephritis, arthritis, and neuroinflammation.

Substituting Bindarit with other classes of chemokine modulators, such as CCR2 receptor antagonists, is a critical experimental error. Bindarit acts upstream by inhibiting the synthesis and production of the CCL2 ligand, not by blocking its receptor. This mechanistic distinction is vital for studies aiming to isolate the effects of CCL2 *production* versus CCL2 *signaling*. Furthermore, its documented oral bioavailability in multiple species, including rodents and pigs, provides a significant advantage for in vivo studies requiring long-term, systemic administration, a feature not universally shared by all chemokine pathway inhibitors and representing a key procurement differentiator for designing reproducible animal studies.

High Selectivity for CCL2/7/8 Synthesis Over Other Pro-Inflammatory Chemokines

Bindarit selectively inhibits the synthesis of the monocyte chemotactic protein subfamily (CCL2, CCL7, CCL8) while demonstrating a lack of inhibitory activity against other key pro-inflammatory chemokines such as MIP-1α/CCL3 and MIP-1β/CCL4. This selectivity is crucial for isolating the pathological role of the CCL2 axis without the confounding effects of broader chemokine suppression.

Evidence DimensionChemokine Synthesis Inhibition
Target Compound DataSelective inhibitor of MCP-1/CCL2, MCP-3/CCL7, and MCP-2/CCL8
Comparator Or BaselineNo inhibitory effect on MIP-1α/CCL3, MIP-1β/CCL4, MIP-3/CCL23
Quantified DifferenceQualitative (Active vs. Inactive)
ConditionsGeneral pharmacological characterization across multiple studies.

This allows researchers to specifically target the CCL2-mediated monocyte recruitment pathway, enhancing experimental clarity and reducing off-target effects common with less selective agents.

Demonstrated Oral Bioavailability and In Vivo Efficacy in Rodent and Porcine Models

Pharmacokinetic studies confirm that Bindarit is well-absorbed following oral administration in multiple species. In rodents, oral dosing at 100 mg/kg (twice daily) achieves plasma levels of 150–450 µM with a half-life of ~9 hours. In minipigs, a single oral dose of 25 mg/kg results in a Cmax of 154 µM with a half-life of ~10 hours. This robust oral bioavailability is a key practical advantage for long-term in vivo studies, simplifying dosing regimens compared to compounds requiring invasive administration.

Evidence DimensionPharmacokinetic Parameters (Oral Dosing)
Target Compound DataRodents: t½ ≈ 9 hrs; Minipigs: t½ ≈ 10 hrs, Cmax = 154 µM (at 25 mg/kg)
Comparator Or BaselineCompounds requiring parenteral/invasive administration
Quantified DifferenceEnables non-invasive, long-term oral dosing protocols
ConditionsIn vivo oral gavage (rodents) or single oral dose (pigs).

For chronic disease models, procuring an orally active compound like Bindarit significantly reduces animal stress and procedural complexity, improving study feasibility and data quality.

Effective In Vivo Reduction of CCL2 and Downstream Pathology in Disease Models

Oral administration of Bindarit produces significant, quantifiable reductions in both CCL2 expression and associated pathology in vivo. In a rat model of vascular injury, treatment reduced CCL2 protein expression in injured arteries by up to 49% (P < 0.001) and neointima formation by 39%. In a murine model of lupus nephritis, Bindarit completely prevented the 7- to 12-fold upregulation of renal MCP-1/CCL2 mRNA, delayed proteinuria onset (7% vs. 60% of mice at 8 months), and significantly prolonged survival (87% vs. 40% at 10 months).

Evidence DimensionIn Vivo Pathological Endpoints
Target Compound DataLupus Model: 87% survival at 10 months; Vascular Injury Model: 39% reduction in neointima formation.
Comparator Or BaselineVehicle-treated control animals (Lupus Model: 40% survival at 10 months; Vascular Injury Model: No reduction).
Quantified Difference117.5% increase in survival rate (Lupus); 39% reduction in neointima (Vascular)
ConditionsOral administration (50-200 mg/kg/day) in NZB/W mice (lupus) and balloon-injured rat carotid artery models.

This provides direct evidence that procuring Bindarit enables robust testing of the hypothesis that inhibiting CCL2 synthesis can mitigate disease progression in relevant preclinical models.

Chronic In Vivo Studies Requiring Systemic, Non-Invasive Dosing

Bindarit's proven oral bioavailability and long half-life make it the right choice for long-term preclinical studies of chronic inflammatory diseases like arthritis, lupus nephritis, or atherosclerosis where repeated invasive injections are undesirable.

Isolating the Role of CCL2 Synthesis vs. Receptor Signaling

For mechanistic studies aiming to differentiate between the pathological effects of CCL2 *production* and CCR2 receptor activation, Bindarit is the appropriate tool. Unlike CCR2 antagonists, it allows researchers to specifically block the synthesis of CCL2 and related chemokines.

Preclinical Models of Neuroinflammation and Neurodegeneration

Given its ability to suppress CCL2 production by astrocytes, microglia, and brain microvascular endothelial cells, Bindarit is well-suited for investigating the role of CCL2-driven monocyte recruitment in models of experimental autoimmune encephalomyelitis (EAE), traumatic brain injury, or Alzheimer's disease.

Investigating Fibrotic Pathways and Vascular Remodeling

Bindarit has been shown to reduce neointima formation and inhibit mesangial cell proliferation and extracellular matrix remodeling. This makes it a valuable compound for studying pathological processes in vascular restenosis, diabetic nephropathy, and other fibrotic conditions where CCL2 is a key mediator.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

324.14739250 Da

Monoisotopic Mass

324.14739250 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JQ11LH711M

MeSH Pharmacological Classification

Protein Synthesis Inhibitors

KEGG Target based Classification of Drugs

Cytokines and receptors
Cytokines
Chemokines
CCL2 [HSA:6347] [KO:K14624]

Other CAS

130641-38-2

Wikipedia

Bindarit

Dates

Last modified: 08-15-2023
1: Colombo A, Basavarajaiah S, Limbruno U, Picchi A, Lettieri C, Valgimigli M, Sciahbasi A, Prati F, Calabresi M, Pierucci D, Guglielmotti A. A double-blind randomised study to evaluate the efficacy and safety of bindarit in preventing coronary stent restenosis. EuroIntervention. 2015 Dec 23;11(8). pii: 20140918-01. doi: 10.4244/EIJY15M12_03. [Epub ahead of print] PubMed PMID: 26690313.
2: Chen W, Foo SS, Taylor A, Lulla A, Merits A, Hueston L, Forwood MR, Walsh NC, Sims NA, Herrero LJ, Mahalingam S. Correction for Chen et al., Bindarit, an Inhibitor of Monocyte Chemotactic Protein Synthesis, Protects against Bone Loss Induced by Chikungunya Virus Infection. J Virol. 2015 Dec 1;89(23):12232. doi: 10.1128/JVI.02114-15. PubMed PMID: 26543092; PubMed Central PMCID: PMC4645307.
3: Zoja C, Corna D, Locatelli M, Rottoli D, Pezzotta A, Morigi M, Zanchi C, Buelli S, Guglielmotti A, Perico N, Remuzzi A, Remuzzi G. Effects of MCP-1 inhibition by bindarit therapy in a rat model of polycystic kidney disease. Nephron. 2015;129(1):52-61. doi: 10.1159/000369149. Epub 2014 Dec 17. PubMed PMID: 25531096.
4: Chen W, Foo SS, Taylor A, Lulla A, Merits A, Hueston L, Forwood MR, Walsh NC, Sims NA, Herrero LJ, Mahalingam S. Bindarit, an inhibitor of monocyte chemotactic protein synthesis, protects against bone loss induced by chikungunya virus infection. J Virol. 2015 Jan;89(1):581-93. doi: 10.1128/JVI.02034-14. Epub 2014 Oct 22. Erratum in: J Virol. 2015 Dec 1;89(23):12232. PubMed PMID: 25339772; PubMed Central PMCID: PMC4301140.
5: Steiner JL, Davis JM, McClellan JL, Guglielmotti A, Murphy EA. Effects of the MCP-1 synthesis inhibitor bindarit on tumorigenesis and inflammatory markers in the C3(1)/SV40Tag mouse model of breast cancer. Cytokine. 2014 Mar;66(1):60-8. doi: 10.1016/j.cyto.2013.12.011. Epub 2014 Jan 20. PubMed PMID: 24548426; PubMed Central PMCID: PMC4419732.
6: Severini C, Passeri PP, Ciotti M, Florenzano F, Possenti R, Zona C, Di Matteo A, Guglielmotti A, Calissano P, Pachter J, Mercanti D. Bindarit, inhibitor of CCL2 synthesis, protects neurons against amyloid-β-induced toxicity. J Alzheimers Dis. 2014;38(2):281-93. doi: 10.3233/JAD-131070. PubMed PMID: 23948942.
7: Maddaluno M, Grassia G, Di Lauro MV, Parisi A, Maione F, Cicala C, De Filippis D, Iuvone T, Guglielmotti A, Maffia P, Mascolo N, Ialenti A. Bindarit inhibits human coronary artery smooth muscle cell proliferation, migration and phenotypic switching. PLoS One. 2012;7(10):e47464. doi: 10.1371/journal.pone.0047464. Epub 2012 Oct 15. PubMed PMID: 23077623; PubMed Central PMCID: PMC3471825.
8: Paccosi S, Musilli C, Mangano G, Guglielmotti A, Parenti A. The monocyte chemotactic protein synthesis inhibitor bindarit prevents mesangial cell proliferation and extracellular matrix remodeling. Pharmacol Res. 2012 Dec;66(6):526-35. doi: 10.1016/j.phrs.2012.09.006. Epub 2012 Sep 14. PubMed PMID: 22982961.
9: Ge S, Shrestha B, Paul D, Keating C, Cone R, Guglielmotti A, Pachter JS. The CCL2 synthesis inhibitor bindarit targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis. J Neuroinflammation. 2012 Jul 12;9:171. doi: 10.1186/1742-2094-9-171. PubMed PMID: 22788993; PubMed Central PMCID: PMC3488971.
10: Zollo M, Di Dato V, Spano D, De Martino D, Liguori L, Marino N, Vastolo V, Navas L, Garrone B, Mangano G, Biondi G, Guglielmotti A. Targeting monocyte chemotactic protein-1 synthesis with bindarit induces tumor regression in prostate and breast cancer animal models. Clin Exp Metastasis. 2012 Aug;29(6):585-601. doi: 10.1007/s10585-012-9473-5. Epub 2012 Apr 7. PubMed PMID: 22484917.
11: Mora E, Guglielmotti A, Biondi G, Sassone-Corsi P. Bindarit: an anti-inflammatory small molecule that modulates the NFκB pathway. Cell Cycle. 2012 Jan 1;11(1):159-69. doi: 10.4161/cc.11.1.18559. Epub 2012 Jan 1. PubMed PMID: 22189654; PubMed Central PMCID: PMC3356824.
12: Rulli NE, Rolph MS, Srikiatkhachorn A, Anantapreecha S, Guglielmotti A, Mahalingam S. Protection from arthritis and myositis in a mouse model of acute chikungunya virus disease by bindarit, an inhibitor of monocyte chemotactic protein-1 synthesis. J Infect Dis. 2011 Oct 1;204(7):1026-30. doi: 10.1093/infdis/jir470. PubMed PMID: 21881117.
13: Ialenti A, Grassia G, Gordon P, Maddaluno M, Di Lauro MV, Baker AH, Guglielmotti A, Colombo A, Biondi G, Kennedy S, Maffia P. Inhibition of in-stent stenosis by oral administration of bindarit in porcine coronary arteries. Arterioscler Thromb Vasc Biol. 2011 Nov;31(11):2448-54. doi: 10.1161/ATVBAHA.111.230078. PubMed PMID: 21852559.
14: Rulli NE, Guglielmotti A, Mangano G, Rolph MS, Apicella C, Zaid A, Suhrbier A, Mahalingam S. Amelioration of alphavirus-induced arthritis and myositis in a mouse model by treatment with bindarit, an inhibitor of monocyte chemotactic proteins. Arthritis Rheum. 2009 Aug;60(8):2513-23. doi: 10.1002/art.24682. PubMed PMID: 19644852.
15: Grassia G, Maddaluno M, Guglielmotti A, Mangano G, Biondi G, Maffia P, Ialenti A. The anti-inflammatory agent bindarit inhibits neointima formation in both rats and hyperlipidaemic mice. Cardiovasc Res. 2009 Dec 1;84(3):485-93. doi: 10.1093/cvr/cvp238. Epub 2009 Jul 10. PubMed PMID: 19592568; PubMed Central PMCID: PMC2777949.
16: Bhatia M, Landolfi C, Basta F, Bovi G, Ramnath RD, de Joannon AC, Guglielmotti A. Treatment with bindarit, an inhibitor of MCP-1 synthesis, protects mice against trinitrobenzene sulfonic acid-induced colitis. Inflamm Res. 2008 Oct;57(10):464-71. doi: 10.1007/s00011-008-7210-y. PubMed PMID: 18827968.
17: Mirolo M, Fabbri M, Sironi M, Vecchi A, Guglielmotti A, Mangano G, Biondi G, Locati M, Mantovani A. Impact of the anti-inflammatory agent bindarit on the chemokinome: selective inhibition of the monocyte chemotactic proteins. Eur Cytokine Netw. 2008 Sep;19(3):119-22. doi: 10.1684/ecn.2008.0133. Epub 2008 Sep 8. PubMed PMID: 18775807.
18: Bhatia M, Ramnath RD, Chevali L, Guglielmotti A. Treatment with bindarit, a blocker of MCP-1 synthesis, protects mice against acute pancreatitis. Am J Physiol Gastrointest Liver Physiol. 2005 Jun;288(6):G1259-65. Epub 2005 Feb 3. PubMed PMID: 15691869.
19: Guglielmotti A, D'Onofrio E, Coletta I, Aquilini L, Milanese C, Pinza M. Amelioration of rat adjuvant arthritis by therapeutic treatment with bindarit, an inhibitor of MCP-1 and TNF-alpha production. Inflamm Res. 2002 May;51(5):252-8. PubMed PMID: 12056513.
20: Guglielmotti A, Aquilini L, D'Onofrio E, Rosignoli MT, Milanese C, Pinza M. Bindarit prolongs survival and reduces renal damage in NZB/W lupus mice. Clin Exp Rheumatol. 1998 Mar-Apr;16(2):149-54. PubMed PMID: 9536390.

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